Cerubidin
Overview
Description
9-acetyl-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is an anthracycline.
A very toxic anthracycline aminoglycoside antineoplastic isolated from Streptomyces peucetius and others, used in treatment of LEUKEMIA and other NEOPLASMS.
Scientific Research Applications
Impact on Platelet Metabolism and Ultrastructure
Cerubidin, when used in haemopoietic system diseases treatment, affects platelet count, ultrastructure, and metabolic activity. Research showed that cerubidin did not influence platelet count, nucleotide levels, or enzyme activity at clinical concentrations, but higher concentrations altered platelet shape and ultrastructure (Stachecki et al., 1978).
Inhibition of Fatty Acid Synthesis
Cerulenin, a derivative of cerubidin, has been found to inhibit fatty acid and sterol biosynthesis, particularly in yeasts. Its specificity in action has made it a valuable tool in biochemistry (Ōmura, 1976).
Effects on Macromolecular Synthesis and Cell Division
Cerulenin has been used to study its effects on Streptococcus faecalis, particularly regarding macromolecular synthesis and cell division. It was observed that cerulenin influences lipid and lipoteichoic acid synthesis, affecting cell number increase prior to DNA, RNA, protein, or peptidoglycan synthesis (Carson & Daneo-Moore, 1978).
Characterization of Cerulenin-Resistant Mutants
Research on cerulenin-resistant mutants of Candida albicans used cerulenin to explore the role of the plasma membrane in germination. The study showed differences in cell wall protein and polysaccharide compositions in mutant strains compared to wild-type cells (Hoberg, Cihlar, & Calderone, 1986).
Enhancement of Transcutaneous Drug Delivery
Research on enhancing transcutaneous drug delivery investigated the role of cerulenin in increasing skin permeability for drugs like levodopa. Cerulenin, by inhibiting fatty acid synthesis, improved skin permeability for more effective drug delivery (Babita & Tiwary, 2005).
Protective Effects in Liver Transplantation
Cerulenin has demonstrated the ability to protect steatotic livers from ischemia-reperfusion injury during transplantation. This protection is achieved by inhibiting fatty acid synthase, leading to reduced intrahepatocyte lipid content (Chavin et al., 2004).
properties
IUPAC Name |
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQGQHZAVUOBTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860259 | |
Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Daunorubicine | |
CAS RN |
73610-99-8 | |
Record name | Daunomycin semiquinone radical | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073610998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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